5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with furan and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of furan derivatives with bipyridine under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce more saturated bipyridine derivatives .
Scientific Research Applications
5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the furan and phenyl substitutions.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.
5,5’-Di(furan-2-yl)-2,2’-bipyridine: A similar compound with furan groups at different positions.
Uniqueness
5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Properties
CAS No. |
871798-95-7 |
---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,3-bis(furan-2-yl)-5-phenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C24H16N2O2/c1-2-8-17(9-3-1)18-16-19(21-11-6-14-27-21)24(22-12-7-15-28-22)26-23(18)20-10-4-5-13-25-20/h1-16H |
InChI Key |
GJTKXPRFIGLAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2C3=CC=CC=N3)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.